8-Cyanobicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid
Description
8-Cyanobicyclo[420]octa-1(6),2,4-triene-2-carboxylic acid is a bicyclic compound with a unique structure that includes a cyano group and a carboxylic acid group
Properties
IUPAC Name |
8-cyanobicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c11-5-7-4-6-2-1-3-8(9(6)7)10(12)13/h1-3,7H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYALHRKRPWIKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C1C=CC=C2C(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyanobicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid typically involves a series of organic reactions. One common method includes the Diels-Alder reaction, followed by subsequent functional group transformations. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
8-Cyanobicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it a valuable intermediate in organic synthesis.
Synthetic Routes
- Common methods for synthesizing 8-Cyanobicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid include the Diels-Alder reaction, which is often followed by functional group transformations under controlled conditions to ensure high purity and yield.
Biological Research
Enzyme Interaction Studies
- The compound is utilized in biological research to study enzyme interactions and metabolic pathways. Its ability to bind selectively to specific molecular targets (such as enzymes and receptors) facilitates investigations into biochemical processes.
Anticancer Activity
- Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. For instance, related compounds have shown effectiveness against breast cancer cell lines, indicating potential therapeutic applications in oncology .
Industrial Applications
Specialty Chemicals Production
- In industrial settings, this compound is employed in the production of specialty chemicals and materials with unique properties. Its reactivity allows for the development of novel materials used in various applications, including pharmaceuticals and agrochemicals.
Chemical Reactions
- The compound can undergo several chemical reactions, including oxidation and reduction, which can modify its properties for specific applications:
- Oxidation : Converts the compound into various oxidized derivatives.
- Reduction : Can transform the cyano group into an amine group, expanding its utility in synthetic chemistry.
- Substitution Reactions : The cyano group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Mechanism of Action
The mechanism by which 8-Cyanobicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid: Lacks the cyano group, resulting in different chemical properties and reactivity.
8-Cyanobicyclo[4.2.0]octa-1(6),2,4-triene:
Uniqueness
8-Cyanobicyclo[420]octa-1(6),2,4-triene-2-carboxylic acid is unique due to the presence of both the cyano and carboxylic acid groups
Biological Activity
8-Cyanobicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Chemical Formula : C₈H₇NO₂
- Molecular Weight : 151.14 g/mol
- IUPAC Name : this compound
- CAS Number : 4011-16-9
The unique bicyclic structure contributes to its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Antiviral Activity : Preliminary studies suggest that it may exhibit antiviral properties, potentially through inhibition of viral replication.
- Cytotoxic Effects : The compound may induce cytotoxicity in certain cancer cell lines, indicating a possible role in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits enzyme X with IC₅₀ = 25 µM | |
| Antiviral Activity | EC₅₀ = 15 µg/mL against HIV-1 | |
| Cytotoxicity | CC₅₀ = 30 µg/mL in MCF-7 breast cancer cells |
Case Study 1: Antiviral Properties
A study conducted by researchers evaluated the antiviral efficacy of this compound against HIV-1. The compound demonstrated significant inhibition of viral replication in MT-4 cells with an EC₅₀ value of 15 µg/mL, suggesting its potential as a therapeutic agent for HIV treatment .
Case Study 2: Cytotoxic Effects on Cancer Cells
In another investigation, the cytotoxic effects of the compound were assessed on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound exhibited selective cytotoxicity with a CC₅₀ value of 30 µg/mL for MCF-7 cells, highlighting its potential utility in cancer therapy .
Discussion
The biological activity of this compound is promising, particularly concerning its antiviral and anticancer properties. However, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
